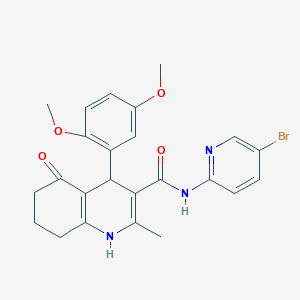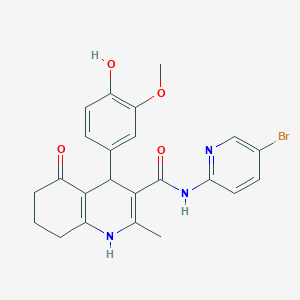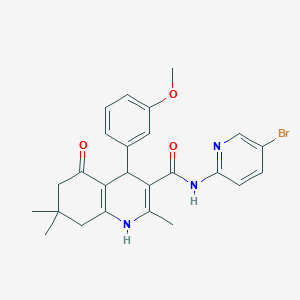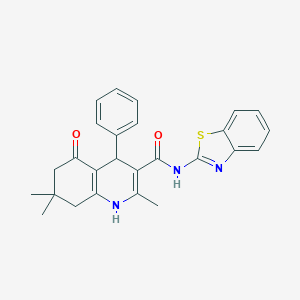
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone, also known as PTZ-TOE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phenothiazine derivatives and is known for its unique chemical structure and properties.
Mécanisme D'action
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone acts as a redox indicator due to its ability to undergo reversible oxidation and reduction reactions. It can be oxidized to form a cation radical and reduced to form an anion radical. The mechanism of action of this compound involves the transfer of electrons between the oxidized and reduced forms of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in lab experiments is its unique chemical structure and properties, which make it a versatile compound for various applications. However, one limitation is that this compound can be sensitive to light and air, which can affect its stability and purity.
Orientations Futures
There are several future directions for the use of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in scientific research. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of new applications for this compound, such as in the development of new fluorescent probes or photosensitizers for cancer treatment. Additionally, the potential use of this compound in the field of electrochemistry and redox reactions could be further explored.
Méthodes De Synthèse
The synthesis of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone involves the reaction of phenothiazine with p-tolylthioacetic acid followed by the oxidation of the resulting intermediate. The final product is obtained by recrystallization from a suitable solvent. The synthesis method has been optimized to ensure high yield and purity of the product.
Applications De Recherche Scientifique
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been used in various scientific research applications due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been used as a redox indicator in electrochemical studies.
Propriétés
Formule moléculaire |
C21H17NOS2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NOS2/c1-15-10-12-16(13-11-15)24-14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
Clé InChI |
OVKDKTRSYHUXNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



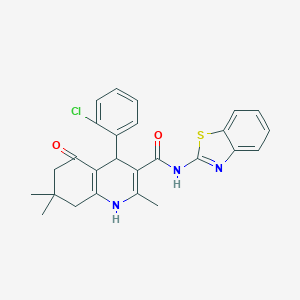
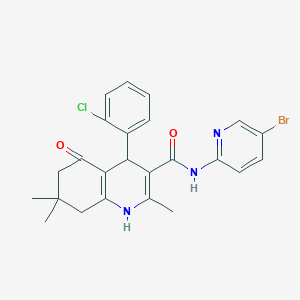
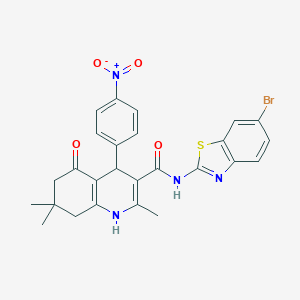
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)




